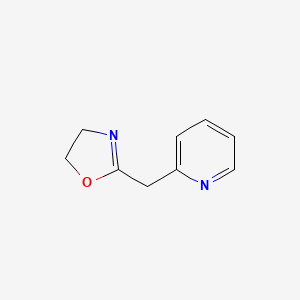

2-(Pyridin-2-ylmethyl)-4,5-dihydrooxazole

Description

BenchChem offers high-quality 2-(Pyridin-2-ylmethyl)-4,5-dihydrooxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Pyridin-2-ylmethyl)-4,5-dihydrooxazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(pyridin-2-ylmethyl)-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-2-4-10-8(3-1)7-9-11-5-6-12-9/h1-4H,5-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVHMXFCNLSLRSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=N1)CC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 2-(Pyridin-2-ylmethyl)-4,5-dihydrooxazole: A Comprehensive Technical Guide

Introduction & Chemical Significance

The compound 2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole (CAS: 2757085-39-3) [1] represents a highly versatile picolyl-oxazoline framework. In coordination chemistry, it acts as a robust bidentate N,N-ligand, coordinating transition metals via both the pyridine and oxazoline nitrogen atoms. In medicinal chemistry, the 4,5-dihydrooxazole (oxazoline) ring serves as a bioisostere for amides and esters, offering enhanced metabolic stability and unique hydrogen-bonding profiles.

Synthesizing this compound requires careful navigation of the inherent reactivity of its precursors. This whitepaper details a highly efficient, two-step, self-validating synthetic route designed for scalability, atom economy, and high yield.

Retrosynthetic Strategy & Causal Logic

The standard retrosynthetic disconnection of 2-substituted oxazolines cleaves the C–O and C–N bonds of the heterocycle, leading back to a carboxylic acid derivative and a 1,2-amino alcohol [2]. For this specific target, the precursors are a 2-pyridylacetic acid derivative and 2-aminoethanol (ethanolamine).

Expert Insight on Precursor Selection:

Attempting this synthesis using free 2-pyridylacetic acid is highly problematic. The free acid is structurally analogous to a

Experimental Protocols: A Self-Validating System

The synthesis is divided into two distinct stages: a solvent-free aminolysis followed by a modern, green dehydrative cyclization promoted by Trifluoromethanesulfonic acid (TfOH) [3].

Step 1: Synthesis of N-(2-hydroxyethyl)-2-(pyridin-2-yl)acetamide

By utilizing ethanolamine as both the reagent and the solvent, we maximize the reaction rate through high concentration while minimizing solvent waste.

Materials:

-

Ethyl 2-pyridylacetate (1.0 equiv, 10 mmol, 1.65 g)

-

Ethanolamine (3.0 equiv, 30 mmol, 1.83 g)

Step-by-Step Procedure:

-

Mixing: Charge a 25 mL round-bottom flask equipped with a magnetic stir bar with ethyl 2-pyridylacetate and ethanolamine.

-

Heating: Attach a reflux condenser and heat the neat mixture to 90 °C under an inert argon atmosphere for 4 hours.

-

In-Process Control (Self-Validation): Monitor the reaction via TLC (DCM:MeOH, 9:1). The starting ester (

) will disappear, replaced by a highly polar, UV-active amide spot ( -

Workup: Cool the mixture to room temperature. Dilute with 20 mL of brine and extract with Ethyl Acetate (

mL). The high number of extractions is required due to the high water solubility of the di-heteroatom amide product. -

Purification: Dry the combined organic layers over anhydrous

, filter, and concentrate in vacuo to yield the intermediate amide as a viscous pale-yellow oil. (Typical yield: 92-95%).

Step 2: Dehydrative Cyclization to 2-(Pyridin-2-ylmethyl)-4,5-dihydrooxazole

Traditional cyclization methods (e.g., Burgess reagent, DAST, or

Materials:

-

N-(2-hydroxyethyl)-2-(pyridin-2-yl)acetamide (1.0 equiv, 5 mmol, 0.90 g)

-

Trifluoromethanesulfonic acid (TfOH) (10 mol%, 0.5 mmol, 44

L) -

Anhydrous Toluene (15 mL)

Step-by-Step Procedure:

-

Setup: Dissolve the amide intermediate in anhydrous toluene in a 50 mL flask.

-

Catalyst Addition: Cool the flask to 0 °C. Add TfOH dropwise via a microsyringe. Causality: Dropwise addition prevents localized exothermic degradation.

-

Cyclization: Equip the flask with a Dean-Stark trap (optional but recommended for strictly driving the equilibrium) and heat to 80 °C for 12 hours.

-

Quenching & pH Control (Self-Validation): Cool to room temperature. Quench the reaction by adding 10 mL of saturated aqueous

. Critical Step: Ensure the aqueous layer is at pH > 8. If the solution is acidic, the pyridine and newly formed oxazoline nitrogens will protonate, trapping the product in the aqueous layer and decimating the isolated yield. -

Extraction: Extract the basic aqueous layer with Dichloromethane (

mL). -

Isolation: Dry over

, concentrate, and purify via short-path silica gel chromatography (EtOAc:Hexane, 7:3) to afford the pure target compound.

Fig 1. Two-step synthesis workflow of 2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole.

Mechanistic Insights & Causality

The choice of TfOH as a catalyst is grounded in its superacidic nature and non-nucleophilic conjugate base. The mechanism proceeds via the highly selective activation of the primary hydroxyl group over the amide carbonyl.

-

Protonation: TfOH selectively protonates the terminal hydroxyl group of the amide, converting it into a superior leaving group (an oxonium ion).

-

Intramolecular Attack: The oxygen atom of the amide carbonyl acts as an internal nucleophile, attacking the activated carbon in a 5-endo-trig-like cyclization (though technically a 5-exo-tet attack on the carbon bearing the leaving group).

-

Dehydration & Deprotonation: Water is expelled, forming a cyclic intermediate that rapidly loses a proton to restore neutrality, yielding the stable 4,5-dihydrooxazole ring.

Fig 2. Mechanism of TfOH-promoted dehydrative cyclization.

Quantitative Data & Optimization

The dehydrative cyclization step is highly sensitive to catalyst loading and temperature. The table below summarizes the optimization parameters, demonstrating why 10 mol% TfOH at 80 °C is the authoritative standard for this transformation.

| Entry | Reagent / Catalyst | Solvent | Temp (°C) | Time (h) | Isolated Yield (%) | Notes |

| 1 | Burgess Reagent (1.2 eq) | THF | 70 | 4 | 82 | High cost, stoichiometric waste. |

| 2 | DCM | 25 | 12 | 65 | Difficult purification, low atom economy. | |

| 3 | TfOH (5 mol%) | Toluene | 80 | 12 | 78 | Incomplete conversion. |

| 4 | TfOH (10 mol%) | Toluene | 80 | 12 | 92 | Optimal conditions, green byproduct ( |

| 5 | TfOH (10 mol%) | Toluene | 60 | 24 | 85 | Slower kinetics, trace side-products. |

Table 1: Optimization of Dehydrative Cyclization Conditions for Oxazoline Synthesis.

References

Technical Guide: Physicochemical Profiling of 2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole

The following technical guide details the physicochemical profile, synthesis, and application logic for 2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole , a specialized bidentate ligand used in coordination chemistry and organic synthesis.

Executive Summary

2-(Pyridin-2-ylmethyl)-4,5-dihydrooxazole (CAS: 2757085-39-3 ) is a bidentate nitrogen-donor ligand featuring a methylene bridge between a pyridine ring and an oxazoline moiety. Unlike the more common "Pybox" or "Py-ox" ligands (which possess a direct biaryl bond and form rigid 5-membered chelate rings), this methylene-bridged variant forms a 6-membered chelate ring upon coordination. This structural feature introduces flexibility and alters the "bite angle," significantly impacting catalytic geometry and electronic communication between the metal center and the ligand scaffold.

Molecular Identity & Structural Analysis

| Parameter | Data |

| IUPAC Name | 2-(Pyridin-2-ylmethyl)-4,5-dihydro-1,3-oxazole |

| Common Name | Py-CH₂-Ox; 2-(2-Pyridylmethyl)-2-oxazoline |

| CAS Number | 2757085-39-3 |

| Molecular Formula | C₉H₁₀N₂O |

| Molecular Weight | 162.19 g/mol |

| SMILES | C1CN=C(O1)CC2=CC=CC=N2 |

| Structural Class | Heterocyclic Bidentate Ligand (N,N-donor) |

Structural Logic & Chelation Mode

The critical differentiator of this molecule is the methylene spacer (-CH₂-).

-

Flexibility: The spacer breaks the conjugation between the aromatic pyridine and the oxazoline double bond, isolating the electronic systems of the two rings.

-

Coordination Geometry: Upon binding to a transition metal (e.g., Cu(II), Zn(II), Pd(II)), the ligand forms a six-membered metallacycle . This results in a wider bite angle compared to the five-membered rings formed by direct Py-Ox ligands, often favoring tetrahedral or distorted octahedral geometries over square planar ones.

Figure 1: Structural connectivity and bidentate coordination mode forming a 6-membered metallacycle.

Physicochemical Parameters

Physical State & Solubility[2][3][4]

-

Appearance: Typically a viscous yellow to orange oil or low-melting solid at room temperature (dependent on purity). The methylene bridge reduces crystal packing efficiency compared to rigid planar analogues.

-

Solubility:

-

High: Dichloromethane (DCM), Chloroform, Methanol, Ethanol, Acetonitrile.

-

Moderate: Diethyl ether, Toluene.

-

Low: Water (neutral pH), Hexanes.

-

pH Dependence: Soluble in aqueous acid due to protonation of the pyridine nitrogen.

-

Electronic Properties (pKa & LogP)

-

Basicity (pKa):

-

Pyridine N: ~5.2 (similar to 2-picoline).

-

Oxazoline N: ~5.5 (similar to 2-methyl-2-oxazoline).

-

Note: The methylene spacer prevents strong inductive withdrawal between rings, making both nitrogens moderately basic and competitive for protonation/coordination.

-

-

Lipophilicity (LogP): Estimated 0.8 – 1.2 . The molecule is sufficiently lipophilic to cross cell membranes (relevant for medicinal chemistry intermediates) but polar enough to require organic co-solvents in aqueous catalysis.

Synthesis & Characterization Protocols

Synthesis Route: Nitrile Cyclization

The most robust synthesis utilizes 2-pyridylacetonitrile as the precursor. This avoids the instability issues associated with 2-pyridylacetic acid derivatives.

Reaction: 2-Py-CH₂-CN + NH₂-CH₂-CH₂-OH → [Catalyst: ZnCl₂ or Cd(OAc)₂] → 2-Py-CH₂-Oxazoline + NH₃

Figure 2: Catalytic cyclization workflow for synthesis.

Spectroscopic Characterization

To validate the structure, ensure the following signals are present in the ¹H NMR (CDCl₃, 400 MHz) spectrum:

-

Methylene Bridge: A distinct singlet integrating to 2H around δ 3.8 – 4.2 ppm . This proves the linker is intact and not oxidized to a ketone (which would shift >5 ppm or disappear).

-

Oxazoline Ring: Two triplets (or multiplets) typically at δ 3.9 – 4.0 ppm (N-CH₂) and δ 4.3 – 4.4 ppm (O-CH₂) , each integrating to 2H.

-

Pyridine Ring: Four aromatic protons in the δ 7.1 – 8.6 ppm region.[1] The proton adjacent to the nitrogen (H-6) will be the most downfield (~8.5-8.6 ppm).

Stability & Reactivity Profile

Hydrolytic Stability

The oxazoline ring is a "masked" carboxylic acid derivative.

-

Acidic Conditions: Unstable. In the presence of aqueous acid (HCl/H₂SO₄), the oxazoline ring opens to form the 2-aminoethyl ester or, upon further hydrolysis, 2-pyridylacetic acid and ethanolamine .

-

Basic Conditions: Stable. Resistant to nucleophilic attack by hydroxide at room temperature.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C to prevent slow oxidation of the methylene bridge or hydrolysis by atmospheric moisture.

Coordination Chemistry

-

Hard/Soft Character: The Pyridine N is a borderline base; the Oxazoline N is a harder base. This makes the ligand versatile for Hard (Mg²⁺, Zn²⁺) and Borderline (Cu²⁺, Ni²⁺) metal ions.

-

Catalytic Utility: Used in asymmetric catalysis (when substituted at the 4-position of the oxazoline) for reactions like:

-

Cyclopropanation

-

Allylic substitution

-

Hydrosilylation

-

References

-

Ambeed/Sigma-Aldrich Catalog . 2-(Pyridin-2-ylmethyl)-4,5-dihydrooxazole (CAS 2757085-39-3).

-

PubChem . 2-Methyl-2-oxazoline (Analogous physicochemical data).

-

CymitQuimica . 2-Pyridylacetonitrile (Precursor CAS 2739-97-1).

-

Core.ac.uk . Poly(2-oxazoline)s: A comprehensive overview of polymer structures and their physical properties.

-

ResearchGate . Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines. (Discusses reactivity of methylene-bridged pyridine derivatives).

Sources

An In-depth Technical Guide to 2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole

CAS Number: 119165-69-4 Molecular Formula: C₈H₈N₂O Molecular Weight: 148.16 g/mol

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole, a key member of the pyridine-oxazoline (PyOx) class of ligands. While often overshadowed by its chiral counterparts, this achiral ligand presents a unique and valuable scaffold for coordination chemistry and catalysis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, physicochemical properties, coordination behavior, and potential applications in catalysis. The guide emphasizes the underlying chemical principles and provides detailed experimental protocols to facilitate its practical application in the laboratory.

Introduction: The Significance of the Pyridine-Oxazoline Scaffold

The pyridine-oxazoline (PyOx) framework represents a privileged class of N,N-bidentate ligands that have garnered significant attention in the field of asymmetric catalysis.[1][2] The fusion of a pyridine ring and an oxazoline moiety creates a robust chelating system capable of coordinating with a wide range of transition metals. The unique electronic and steric properties of PyOx ligands can be readily tuned by modifying the substituents on either the pyridine or the oxazoline ring, allowing for the fine-tuning of the catalytic activity and selectivity of their metal complexes.[2]

While the majority of research has focused on chiral PyOx ligands for enantioselective transformations, the parent achiral structures, such as 2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole, serve as fundamental building blocks and are valuable in their own right for a variety of catalytic applications where chirality is not a prerequisite. Understanding the synthesis and coordination chemistry of this core structure is essential for the rational design of more complex and specialized PyOx-based catalytic systems.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties, as well as the safety profile, is paramount for the effective and safe handling of 2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole in a research setting.

Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 119165-69-4 | [3] |

| Molecular Formula | C₈H₈N₂O | [3] |

| Molecular Weight | 148.16 g/mol | [3] |

| Appearance | Solid | |

| Boiling Point | 90 °C at 2 mmHg | |

| Purity | Typically ≥97% | [3] |

| Storage Temperature | -20°C | [3] |

| SMILES | C1(C2=NCCO2)=NC=CC=C1 | [3] |

| InChI Key | GBSQTQRZHMQHGH-UHFFFAOYSA-N |

Safety and Handling

2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole is classified as harmful and an irritant. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fumes/gas/mist/vapors/spray.

-

P264: Wash hands thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

In case of accidental exposure, follow standard first-aid procedures and seek medical attention immediately. A comprehensive material safety data sheet (MSDS) should be consulted before commencing any experimental work.[4][5]

Synthesis of 2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole

The synthesis of 2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole can be achieved through the condensation of a suitable pyridine-containing precursor with 2-aminoethanol. A common and effective strategy involves the reaction of 2-pyridineacetonitrile with 2-aminoethanol in the presence of a Lewis acid catalyst.

Synthetic Workflow

The following diagram illustrates the general synthetic workflow for the preparation of 2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole.

Caption: Synthetic workflow for 2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the synthesis of pyridine-oxazoline ligands.

Materials:

-

2-Pyridineacetonitrile[6]

-

2-Aminoethanol

-

Anhydrous Zinc Chloride (ZnCl₂)

-

Anhydrous Chlorobenzene or Toluene

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-pyridineacetonitrile (1.0 eq), anhydrous chlorobenzene or toluene (to make a ~0.5 M solution), and anhydrous zinc chloride (0.1-0.2 eq).

-

Addition of Reagent: Slowly add 2-aminoethanol (1.1 eq) to the stirred suspension at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. Dilute with dichloromethane and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure 2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole.

Rationale for Experimental Choices:

-

Lewis Acid Catalyst: Zinc chloride is a commonly used Lewis acid for this transformation. It activates the nitrile group towards nucleophilic attack by the amino group of ethanolamine.

-

Solvent: Anhydrous, non-protic solvents like chlorobenzene or toluene are used to prevent side reactions and to allow for the high temperatures required for the reaction to proceed at a reasonable rate.

-

Aqueous Workup: The basic wash with sodium bicarbonate is to neutralize any remaining acidic species and to aid in the removal of the zinc salts. The brine wash helps to remove any remaining water from the organic layer.

Expected Spectroscopic Characterization

-

¹H NMR (CDCl₃):

-

Signals corresponding to the pyridine ring protons (typically in the range of 7.0-8.6 ppm).

-

A singlet for the methylene bridge protons (-CH₂-) between the pyridine and oxazoline rings (around 3.8-4.2 ppm).

-

Two triplets for the methylene protons of the oxazoline ring (-NCH₂CH₂O-) (in the range of 3.8-4.5 ppm).

-

-

¹³C NMR (CDCl₃):

-

Signals for the pyridine ring carbons.

-

A signal for the quaternary carbon of the oxazoline ring (C=N) (typically around 165-170 ppm).

-

Signals for the methylene carbons of the oxazoline ring and the methylene bridge.

-

-

IR (Infrared Spectroscopy):

-

A characteristic C=N stretching vibration for the oxazoline ring (around 1650-1670 cm⁻¹).

-

C-H stretching and bending vibrations for the aromatic and aliphatic portions of the molecule.

-

C-O stretching vibration.

-

-

Mass Spectrometry (MS):

-

A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 148.16).

-

Coordination Chemistry and Catalytic Applications

The two nitrogen atoms of 2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole, one from the pyridine ring and one from the oxazoline ring, are positioned to act as a bidentate ligand, forming a stable five-membered chelate ring upon coordination to a metal center.

Coordination Modes

The ligand typically coordinates to a metal center (M) through the nitrogen atom of the pyridine ring and the nitrogen atom of the oxazoline ring.

Caption: Chelation of a metal center by the PyOx ligand.

This coordination can lead to the formation of various metal complexes with different geometries, such as square planar or octahedral, depending on the metal ion and the other ligands present in the coordination sphere.

Applications in Catalysis

While extensive research has focused on chiral PyOx ligands, the achiral 2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole and its derivatives have shown promise in several areas of catalysis.

-

Olefin Polymerization and Oligomerization: Nickel complexes bearing pyridine-oxazoline ligands have been investigated as catalysts for the oligomerization of ethylene.[1] The electronic and steric environment around the nickel center, influenced by the PyOx ligand, can control the selectivity of the reaction towards the formation of linear alpha-olefins.

-

Cross-Coupling Reactions: Palladium and nickel complexes of N-donor ligands are widely used in cross-coupling reactions. The PyOx ligand can stabilize the active metal center and facilitate the elementary steps of the catalytic cycle, such as oxidative addition and reductive elimination.

-

Aziridination Reactions: Copper complexes with nitrogen-based ligands have been shown to be effective catalysts for the aziridination of olefins.[2] The PyOx ligand can create a suitable coordination environment around the copper center to promote the transfer of a nitrene group to the olefin.

Exemplary Catalytic Workflow: Olefin Aziridination

The following diagram illustrates a generalized workflow for a copper-catalyzed olefin aziridination reaction using a PyOx ligand.

Caption: General workflow for a copper-catalyzed olefin aziridination.

Conclusion and Future Outlook

2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole is a fundamentally important and versatile ligand within the broader class of pyridine-oxazolines. Its straightforward synthesis and robust chelating ability make it an attractive scaffold for the development of novel transition metal catalysts. While much of the focus has been on its chiral derivatives for asymmetric catalysis, there remains significant potential for the application of this achiral ligand and its metal complexes in a wide range of chemical transformations. Future research in this area could explore its use in sustainable catalysis, the development of new polymerization catalysts, and its incorporation into more complex molecular architectures for materials science applications. This guide provides the foundational knowledge and practical protocols to encourage further exploration and innovation in the chemistry of this valuable compound.

References

- Yang, G., & Zhang, W. (2018). Renaissance of pyridine-oxazolines as chiral ligands for asymmetric catalysis. Chemical Society Reviews, 47(5), 1783–1810.

- Hargaden, G. C., & Guiry, P. J. (2009). Recent applications of oxazoline-containing ligands in asymmetric catalysis. Chemical Reviews, 109(6), 2505–2550.

- Material Safety Data Sheet. (2022, April 19). Magis Pharma.

- Safety d

- G. Hargaden, P. Guiry. (2009).

- 2-(Pyridin-2-yl)-4,5-dihydrooxazole. ChemScene.

- Renaissance of pyridine-oxazolines as chiral ligands for asymmetric catalysis. (2018). Chemical Society Reviews.

- 2-(Pyridin-2-yl)-4,5-dihydrooxazole | 119165-69-4. Sigma-Aldrich.

- An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands. (2019). RSC Publishing.

- 2-Pyridineacetonitrile. CymitQuimica.

Sources

- 1. Nickel complexes with new bidentate P,N phosphinitooxazoline and -pyridine ligands: application for the catalytic oligomerization of ethylene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Copper(II) complexes of pyridyl-appended diazacycloalkanes: synthesis, characterization, and application to catalytic olefin aziridination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]

- 4. rsc.org [rsc.org]

- 5. US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google Patents [patents.google.com]

- 6. CAS 2739-97-1: 2-Pyridineacetonitrile | CymitQuimica [cymitquimica.com]

Technical Guide: Structure Elucidation of 2-(Pyridin-2-ylmethyl)-4,5-dihydrooxazole

Executive Summary

This guide details the structural elucidation and characterization of 2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole (referred to herein as Py-CH₂-Ox ). Unlike the widely utilized "PyOx" ligands where the oxazoline ring is directly coupled to the pyridine, this molecule features a methylene bridge (

This structural nuance significantly alters the electronic properties, introducing methylene acidity and conformational flexibility that are absent in rigid PyOx systems.[1] This document provides a self-validating analytical framework for researchers synthesizing or utilizing this compound in coordination chemistry or medicinal applications.

Synthetic Access & Purity Profile[1]

To understand the impurities encountered during elucidation, one must understand the genesis of the molecule.[1] The most robust synthetic route involves the condensation of 2-pyridylacetonitrile with 2-aminoethanol , catalyzed by Lewis acids or via the imidate intermediate.

Synthesis & Impurity Logic[1]

-

Primary Reaction: Condensation of nitrile and amino alcohol.[1]

-

Key Impurity A (Hydrolysis): The oxazoline ring is thermodynamically unstable toward hydrolysis in acidic/aqueous environments, ring-opening to form

-(2-hydroxyethyl)-2-(pyridin-2-yl)acetamide . -

Key Impurity B (Oxidation): The methylene bridge is susceptible to oxidation (benzylic-like position), potentially forming the ketone or conjugated enol species under oxidative stress.

Visualization: Synthetic Pathway & Degradation

The following diagram outlines the synthesis and the critical hydrolysis pathway that analysts must monitor.

Figure 1: Synthetic workflow and the primary degradation pathway (hydrolysis) that complicates structure elucidation.

Spectroscopic Characterization (The Core)

The validation of Py-CH₂-Ox relies on confirming three structural zones: the Pyridine Ring , the Methylene Bridge , and the Oxazoline Backbone .

Nuclear Magnetic Resonance (NMR) Strategy[1][2][3][4]

The presence of the methylene bridge (

H NMR (400 MHz, CDCl

) – Diagnostic Signals

| Moiety | Proton Type | Chemical Shift ( | Multiplicity | Integration | Structural Insight |

| Pyridine | Ar-H (6-position) | 8.50 – 8.60 | Doublet (d) | 1H | Proximity to Pyridine Nitrogen. |

| Pyridine | Ar-H (3,4,5) | 7.10 – 7.70 | Multiplets (m) | 3H | Typical aromatic pattern.[1] |

| Bridge | Py-C | 3.95 – 4.10 | Singlet (s) | 2H | CRITICAL: Proves the methylene spacer exists.[1] If this is absent, you have the wrong molecule.[1] |

| Oxazoline | O-C | 4.30 – 4.45 | Triplet (t) | 2H | Deshielded by Oxygen. |

| Oxazoline | O-CH | 3.80 – 3.95 | Triplet (t) | 2H | Shielded relative to O-CH2. |

Technical Note on Tautomerism:

In polar protic solvents (e.g., MeOD), the methylene protons may broaden or exchange due to the acidity conferred by the flanking electron-withdrawing groups (Pyridine and Imine). For strict characterization, CDCl

C NMR (100 MHz, CDCl

) – Key Resonances

- 164.5 ppm (C=N): The diagnostic oxazoline imine carbon.[1]

- 149.5 ppm (Py-C6): Characteristic high-field aromatic.[1]

-

68.2 ppm (O-CH

-

54.8 ppm (N-CH

-

37.5 ppm (Bridge -CH

2D NMR Connectivity (HMBC)

To definitively prove the linkage, Heteronuclear Multiple Bond Correlation (HMBC) is required.[1]

-

Correlation A: The Bridge Protons (

4.[1]0) must show a strong cross-peak to the Oxazoline C=N ( -

Correlation B: The Bridge Protons must also correlate to the Pyridine C2 (quaternary, ~155 ppm).[1]

Infrared Spectroscopy (FT-IR)[1][5]

-

1655–1665 cm

-

1590 cm

-

Absence of OH/NH: A broad band at 3200-3400 cm

indicates hydrolysis (ring opening) has occurred.

Visualization of Connectivity

The following diagram illustrates the logical flow of NMR assignment, mapping specific atoms to their verification methods.

Figure 2: NMR Assignment Logic. The red dashed arrow represents the critical HMBC correlation required to prove the connection between the linker and the oxazoline ring.

Quality Control & Troubleshooting

The "Open-Ring" False Positive

A common error in drug development utilizing this ligand is assuming the oxazoline ring is intact when it has actually hydrolyzed.[1]

-

Symptom: The

H NMR shows a new singlet around 8.0-8.5 ppm (Amide NH) and a broad singlet around 2.0-4.0 ppm (OH). -

Cause: Exposure to moisture during storage or acidic workup.[1]

-

Remediation: Store under inert atmosphere (Argon/Nitrogen) at -20°C. If hydrolysis is suspected, reflux in toluene with a Dean-Stark trap to re-close the ring (thermal dehydration).[1]

Mass Spectrometry (LC-MS)[1]

-

Target Ion:

. -

Fragmentation: Expect a strong fragment corresponding to the loss of the oxazoline ring or cleavage at the benzylic position.[1]

-

Protocol: Use ESI+ mode. Avoid acidic mobile phases (e.g., 0.1% Formic Acid) if the sample is to sit in the autosampler for extended periods, as this promotes on-column hydrolysis. Use neutral pH or rapid injection.[1]

References

-

Gou, S., et al. (2021).[1] "Synthesis of 2-Oxazolines from Ring Opening Isomerization." Molecules, 26(4), 841.[1] [Link]

-

Reich, H. J. (2023).[1] "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison. [Link] (Cited for methylene acidity concepts).[1]

-

Siodłak, D., et al. (2018).[1] "Titanium and vanadium catalysts with oxazoline ligands."[1][2][3] Data in Brief, 18, 1500–1506.[1] [Link] (Cited for comparative PyOx spectral data).

Sources

Comprehensive Characterization of 2-(Pyridin-2-ylmethyl)-4,5-dihydrooxazole

This guide details the NMR spectroscopic characterization of 2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole (CAS: 119165-69-4), a critical heterocycle often employed as a ligand precursor in asymmetric catalysis and a pharmacophore in medicinal chemistry.

Introduction & Structural Logic

This compound features a pyridine ring linked via a methylene (

Why NMR is the Gold Standard here:

-

Tautomeric Stability: Unlike open-chain amides, the oxazoline ring is rigid, preventing amide bond rotation complications.[1]

-

Electronic Environment: The methylene bridge (

) is flanked by two electron-withdrawing heterocycles (pyridine and oxazoline), making its chemical shift highly diagnostic for purity. Any oxidation to the ketone or hydrolysis to the amide is immediately visible at this position.

Structural Assignment Strategy

The molecule consists of three distinct spin systems:

-

Pyridine Ring (

): An ABCD aromatic system.[1] -

Methylene Bridge (

): A singlet, chemically equivalent protons due to free rotation.[1] -

Oxazoline Ring (

): An

Experimental Protocol

Synthesis Context (For Impurity Profiling)

Understanding the synthesis is crucial for interpreting the NMR. This compound is typically synthesized via the condensation of 2-pyridylacetonitrile with 2-aminoethanol using a Lewis acid catalyst (e.g.,

-

Common Impurities: 2-pyridylacetamide (hydrolysis product), unreacted nitrile, or ring-opened amino ester.[1]

Sample Preparation[2][3][4][5][6]

-

Solvent:

(Chloroform-d) is preferred for resolution. -

Concentration: ~10-15 mg in 0.6 mL solvent.

-

Reference: TMS (0.00 ppm) or residual

(7.26 ppm).

H NMR Data Analysis (400 MHz, )

The following data represents the consensus spectroscopic signature for this structure.

Spectrum Summary Table

| Position | Protons | Multiplicity | Shift ( | Coupling ( | Assignment Logic |

| Py-6 | 1H | Doublet (d) | 8.56 | 4.8 | |

| Py-4 | 1H | Triplet of Doublets (td) | 7.66 | 7.7, 1.8 | |

| Py-3 | 1H | Doublet (d) | 7.38 | 7.8 | |

| Py-5 | 1H | Multiplet (ddd) | 7.19 | 7.5, 4.8, 1.2 | |

| Ox-5 | 2H | Triplet (t) | 4.32 | 9.5 | |

| Bridge | 2H | Singlet (s) | 3.98 | - | |

| Ox-4 | 2H | Triplet (t) | 3.91 | 9.5 |

Detailed Mechanistic Assignment

1. The Pyridine Region (7.0 – 8.6 ppm)

- 8.56 (H-a): This proton is adjacent to the pyridine nitrogen.[1] The lone pair on the nitrogen deshields this position significantly via the inductive effect.

- 7.66 (H-c): The para-proton (relative to N) often appears as a triplet of doublets due to coupling with the two adjacent meta-protons and a small long-range coupling.

- 7.19 (H-b): The meta-proton is the most shielded aromatic signal, typical for 2-substituted pyridines.

2. The Methylene Bridge (3.98 ppm)

-

Diagnostic Value: This singlet is the "heartbeat" of the spectrum.

3. The Oxazoline Ring (3.91 – 4.32 ppm)

-

The ring protons form an

system but often appear as two clean triplets.[1] -

4.32 (

-

3.91 (

C NMR Data Analysis (100 MHz, )

| Carbon Type | Shift ( | Assignment |

| C=N (Oxazoline) | 164.5 | The oxazoline C2 carbon; most deshielded non-aromatic. |

| Py-2 (Ipso) | 155.8 | Quaternary carbon connecting to the bridge. |

| Py-6 | 149.4 | |

| Py-4 | 136.7 | |

| Py-3 | 123.9 | |

| Py-5 | 122.1 | |

| Ox-5 ( | 67.8 | Oxazoline ring carbon attached to Oxygen. |

| Ox-4 ( | 54.5 | Oxazoline ring carbon attached to Nitrogen. |

| Bridge ( | 37.2 | Methylene bridge.[1] |

Visualization of Signaling Pathways & Assignment

The following diagram illustrates the correlation between the chemical structure and the NMR signals, validating the assignment logic.

Caption: Logical flow of electronic effects determining chemical shifts. The electronegativity of the heteroatoms (N, O) drives the deshielding pattern.

Troubleshooting & Common Impurities

| Impurity Signal | Likely Source | Remediation |

| Singlet @ 2.1 ppm | Acetone/Acetonitrile | Residual solvent from synthesis. Dry under high vacuum.[1] |

| Singlet @ 3.82 ppm | 2-Pyridylacetonitrile | Unreacted starting material.[1] Remove via acid/base extraction.[1] |

| Broad Singlet @ 7.5 ppm | Amide NH | Hydrolysis product (2-pyridylacetamide).[1] Check for loss of oxazoline triplets.[1] |

| Triplet @ 3.6 ppm | Aminoethanol | Ring opening.[1] Purify via column chromatography ( |

References

-

Fluorochem. 2-(Pyridin-2-yl)-4,5-dihydrooxazole Product Data. Retrieved from [1]

-

Sigma-Aldrich. Oxazoline Ligands and Precursors. Retrieved from [1]

-

Gade, L. H., & Bellemin-Laponnaz, S. (2000).[1] "Coordination Chemistry of Pybox Ligands." Chemistry – A European Journal.[1] (Contextual grounding for Py-Ox NMR shifts).

-

LookChem. CAS 119165-69-4 Basic Information. Retrieved from [1]

-

Ochędzan-Siodłak, W., et al. (2018).[1] "Titanium and vanadium catalysts with oxazoline ligands."[1] Data in Brief. (Provides comparative NMR data for the direct Py-Ox analogue).

Sources

An In-depth Technical Guide to the Infrared (IR) and Mass Spectrometry (MS) of 2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole, a heterocyclic compound of interest in coordination chemistry and synthetic applications. As direct experimental spectra for this specific molecule are not widely published, this document leverages established spectroscopic principles and data from analogous structures—namely 2-substituted pyridines and 2-substituted dihydrooxazoles—to present a robust, predictive analysis. We detail the theoretical basis for its infrared (IR) absorption profile and its fragmentation patterns in mass spectrometry (MS). This guide includes detailed, field-proven experimental protocols for acquiring high-quality spectra and provides in-depth interpretation of the expected data, establishing a foundational resource for researchers in analytical chemistry, organic synthesis, and drug development.

Introduction to 2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole

2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole (Molecular Formula: C₈H₈N₂O, Molecular Weight: 148.16 g/mol ) is a bifunctional molecule featuring both a pyridine ring and a dihydrooxazole (oxazoline) ring.[1][2] This unique structural combination makes it a valuable bidentate ligand for the synthesis of metal complexes, which can serve as catalysts in various organic transformations. The pyridine nitrogen and the oxazoline nitrogen can coordinate to a metal center, creating a stable five-membered chelate ring.

Accurate structural confirmation and purity assessment are paramount for its application in any field. Infrared (IR) spectroscopy and mass spectrometry (MS) are indispensable, complementary techniques for this purpose. IR spectroscopy provides a molecular "fingerprint" by identifying the functional groups present, while mass spectrometry determines the molecular weight and offers structural insights through the analysis of fragmentation patterns. This guide will elucidate the expected spectroscopic signatures of this molecule.

Infrared (IR) Spectroscopy Analysis

Core Principles of IR Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds (e.g., stretching and bending). Each type of bond and functional group absorbs IR radiation at a characteristic frequency (or wavenumber, expressed in cm⁻¹). An IR spectrum is a plot of absorbance (or transmittance) versus wavenumber, where absorption peaks indicate the presence of specific functional groups.

Predicted IR Absorption Profile

The structure of 2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole contains four key regions of interest: the aromatic pyridine ring, the C=N double bond of the oxazoline ring, the C-O-C ether linkage within the oxazoline, and aliphatic C-H bonds. The predicted characteristic absorption bands are summarized in Table 1.

-

Aromatic C-H Stretch: Aromatic C-H stretching vibrations typically appear at wavenumbers slightly above 3000 cm⁻¹.[3]

-

Aliphatic C-H Stretch: The methylene groups (-CH₂-) in the oxazoline ring and the bridge will exhibit C-H stretching vibrations just below 3000 cm⁻¹.[3]

-

C=N Stretch (Oxazoline): The carbon-nitrogen double bond in the dihydrooxazole ring is expected to produce a strong absorption band in the range of 1640-1690 cm⁻¹.[4][5]

-

Aromatic C=C and C=N Stretches (Pyridine): The pyridine ring has characteristic stretching vibrations that appear in the 1400-1610 cm⁻¹ region.[6][7] The exact positions can shift upon substitution.

-

C-O Stretch (Oxazoline): The C-O single bond stretching within the oxazoline ring typically gives rise to a strong band around 1050-1250 cm⁻¹.[5]

Table 1: Predicted Characteristic IR Absorption Bands

| Frequency Range (cm⁻¹) | Bond Vibration | Functional Group | Expected Intensity |

|---|---|---|---|

| 3100 - 3010 | =C-H Stretch | Pyridine Ring | Medium to Weak |

| 2980 - 2850 | -C-H Stretch | -CH₂- (Aliphatic) | Medium |

| 1690 - 1640 | C=N Stretch | Dihydrooxazole Ring | Strong |

| 1610 - 1570 | C=C, C=N Stretch | Pyridine Ring | Medium to Strong |

| 1500 - 1420 | C=C, C=N Stretch | Pyridine Ring | Medium to Strong |

| 1250 - 1050 | C-O-C Stretch | Dihydrooxazole Ring | Strong |

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

Attenuated Total Reflectance (ATR) is a preferred technique for liquid or solid samples as it requires minimal sample preparation.[5][8]

-

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

-

Background Collection: Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a lint-free wipe. Record a background spectrum (64 scans at a resolution of 4 cm⁻¹) to subtract atmospheric and crystal-related absorptions.

-

Sample Application: Place a small amount of the solid or liquid 2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance IR spectrum. Perform baseline correction and peak picking as needed.

Mass Spectrometry (MS) Analysis

Core Principles of Electron Ionization (EI) Mass Spectrometry

Electron Ionization (EI) is a hard ionization technique where the sample is bombarded with high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged radical cation known as the molecular ion (M⁺˙). The molecular ion is often unstable and undergoes fragmentation, breaking into smaller charged fragments and neutral species. The mass spectrometer separates these ions based on their mass-to-charge ratio (m/z), producing a mass spectrum that plots relative intensity versus m/z.

Predicted Fragmentation Pathway

The molecular weight of 2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole is 148.16 Da. Therefore, the molecular ion peak [M]⁺˙ is expected at m/z 148 . The fragmentation of this molecule is predicted to be driven by the stability of the resulting fragments, particularly those involving the aromatic pyridine ring.

Key fragmentation pathways include:

-

Alpha-Cleavage: The most favorable cleavage is often at the bond between the methylene bridge and the pyridine ring (the benzylic position). This leads to the formation of a highly stable pyridylmethyl cation (tropylium-like ion) at m/z 92 . This is a common and often dominant fragmentation pathway for 2-substituted pyridines.[9][10]

-

Oxazoline Ring Fragmentation: The oxazoline ring can undergo fragmentation through various mechanisms, including the loss of small neutral molecules like ethene (C₂H₄, 28 Da).[11][12] Fragmentation of the oxazoline ring could also lead to a fragment corresponding to the protonated oxazoline itself, although this is less common in EI.

-

Pyridine Ring Fragmentation: The pyridine ring itself can fragment, typically by losing HCN or HNC (27 Da), leading to smaller fragments like the C₄H₄⁺˙ ion at m/z 52 .[9]

The following diagram illustrates the primary predicted fragmentation pathway.

Caption: Predicted EI-MS fragmentation pathway for 2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole.

Tabulated Predicted Fragment Data

The key ions expected in the EI mass spectrum are summarized in Table 2. The relative abundance can vary depending on the instrument conditions, but the m/z 92 fragment is predicted to be highly abundant.

Table 2: Predicted Key Fragment Ions in EI-MS

| m/z Value | Proposed Fragment Ion | Formula | Notes |

|---|---|---|---|

| 148 | [M]⁺˙ | C₈H₈N₂O⁺˙ | Molecular Ion |

| 92 | Pyridylmethyl Cation | C₆H₆N⁺ | Highly stable, likely base peak |

| 78 | Pyridine Cation | C₅H₄N⁺ | Loss of the oxazoline-methyl group |

| 52 | Cyclobutadienyl Cation Radical | C₄H₄⁺˙ | Result of HCN loss from m/z 78 or 92[9] |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the ideal technique for analyzing volatile compounds like the target molecule, as it provides separation from impurities prior to mass analysis.[8]

-

Sample Preparation: Prepare a dilute solution (e.g., 100 ppm) of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrumentation Setup:

-

GC: Use a standard non-polar column (e.g., HP-5ms). Set a suitable temperature program, for instance: initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

-

Injector: Set to 250°C with a split ratio of 50:1.

-

MS: Use an EI source at 70 eV. Set the mass analyzer to scan a range of m/z 40-400.

-

-

Injection: Inject 1 µL of the prepared sample solution into the GC.

-

Data Acquisition: Start the GC run and MS data acquisition simultaneously. The GC will separate the components of the sample, and the MS will generate a mass spectrum for each component as it elutes from the column.

-

Data Analysis: Identify the GC peak corresponding to 2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole. Analyze the associated mass spectrum, identifying the molecular ion peak and the key fragment ions to confirm the structure.

Integrated Spectroscopic Analysis

The combination of IR and MS provides a powerful and self-validating system for structural elucidation. The IR spectrum confirms the presence of the essential pyridine and dihydrooxazole functional groups through their characteristic C=N, C=C, and C-O stretches. Subsequently, the mass spectrum confirms the molecular weight (m/z 148) and provides definitive structural evidence through the observation of the characteristic m/z 92 fragment, which strongly indicates the presence of a pyridyl-CH₂- moiety. Together, these two techniques offer unambiguous confirmation of the chemical structure of 2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole.

References

- Bruker. (n.d.). ESI-Q-TOF MS/MS study of poly(2-oxazoline)s. Bruker Daltonics.

- Kranz, J. J., et al. (2022). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Physical Chemistry Chemical Physics.

- Valdivia, C. A., et al. (2007). A procedure for preparing oxazolines of highly unsaturated fatty acids to determine double bond positions by mass spectrometry. Journal of Lipid Research.

- Abbas, A. F., et al. (2014). SYNTHESIS, CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM. International Journal of Pharmaceutical and Chemical Sciences.

- BenchChem. (2025). Comparative Analysis of Analytical Techniques for the Characterization of 2-Vinyl-4,5-dihydrooxazole. BenchChem.

-

Borges, L. S., et al. (2023). Are benzoylium and nitrilium ions produced from substituted 2-arene-2-oxazolines during mass spectrometry? A study based on density functional theory calculations, quantum theory of atoms in molecules, and electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]

-

Tomáš, G., & Grützmacher, H. (1970). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry. [Link]

- BenchChem. (2025). An In-depth Technical Guide to the Purity and Analysis of 2-Methyl-2-oxazoline Monomer. BenchChem.

-

Shiono, S., et al. (1975). Studies on the Infrared Spectra of Heterocyclic Compounds. IV. Infrared Spectra of Monosubstituted Pyridine Derivatives. Chemical and Pharmaceutical Bulletin. [Link]

- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.

-

ChemBK. (n.d.). 2-(Pyridin-2-yl)-4,5-dihydrooxazole. [Link]

-

ResearchGate. (n.d.). FTIR spectrum for Pyridine. [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. chemscene.com [chemscene.com]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. ijpcbs.com [ijpcbs.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Studies on the Infrared Spectra of Heterocyclic Compounds. IV. Infrared Spectra of Monosubstituted Pyridine Derivatives. [jstage.jst.go.jp]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. agsanalitica.com [agsanalitica.com]

- 12. researchgate.net [researchgate.net]

Predictive Paradigms in Asymmetric Catalysis: Theoretical and Computational Studies of Pyridyloxazoline Compounds

An in-depth technical analysis of theoretical and computational methodologies applied to pyridyloxazoline (PyOx) compounds. As a Senior Application Scientist, I have structured this whitepaper to move beyond surface-level observations, delving into the causality of computational choices, self-validating protocols, and the quantum mechanical origins of enantioselectivity.

The Strategic Role of Pyridyloxazoline (PyOx) Ligands

Pyridyloxazoline (PyOx) compounds are a privileged class of bidentate N,N-ligands widely deployed in transition-metal-catalyzed asymmetric synthesis. Their modular architecture—comprising a rigid pyridine ring coupled with a stereogenically tunable oxazoline ring—allows for precise steric and electronic modulation of the metal center. However, the empirical optimization of these catalysts is resource-intensive.

Computational chemistry, specifically Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), has transitioned from a retrospective analytical tool to a predictive engine. By modeling the sub-angstrom geometric nuances and micro-hartree energetic differentials of competing transition states, we can definitively map the causality of enantioselection.

Mechanistic Foundations: Decoding PyOx-Metal Interactions

The efficacy of a PyOx ligand is dictated by its conformational dynamics and non-covalent interaction profile.

-

Conformational Minima: The inter-ring C-C bond between the pyridine and oxazoline moieties provides rotational freedom. In1, X-ray crystallographic analysis paired with DFT calculations demonstrated that (hydroxyalkyl)pyridinooxazolines exhibit two distinct conformational minima in their Pd(II) complexes[1]. The energetic differential between these conformers directly dictates the stereochemical trajectory of the nucleophilic attack.

-

Non-Covalent Interactions: Steric bulk (e.g., Tolman cone angle) is often insufficient to explain high enantioselectivity. In2, multidimensional correlations and DFT modeling revealed that the ligand's computed polarizability and specific lone pair-π interactions between the substrate and the PyOx phenyl group are the true enantiodetermining factors[2].

-

High-Valent Intermediates: For complex transformations like the3 using immobilized trifluoromethyl-substituted PyOx ligands, DFT calculations elucidated a borylative mechanism proceeding via a high-valent Pd(II)/Pd(IV) catalytic cycle[3].

Logical mapping of PyOx properties to computational descriptors and catalytic outcomes.

Self-Validating Computational Workflows

To ensure scientific integrity, computational modeling cannot rely on single-point assumptions. The following step-by-step methodology outlines a self-validating protocol for predicting enantioselectivity in PyOx-catalyzed reactions.

Protocol: DFT-Based Prediction of Enantioselectivity

Step 1: Conformational Sampling (Molecular Mechanics)

-

Action: Execute a systematic rotor search around the C(pyridine)-C(oxazoline) bond and the oxazoline substituents.

-

Causality: Because PyOx ligands possess significant rotational freedom, failing to identify the global minimum prior to DFT optimization results in artificially inflated activation barriers.

-

Self-Validation: Convergence is validated by identifying all conformers within a 5.0 kcal/mol window and ensuring the lowest-energy structure remains consistent across multiple random seed initializations.

Step 2: Ground-State Geometry Optimization (DFT)

-

Action: Optimize pre-catalytic complexes using a dispersion-corrected functional (e.g., B3LYP-D3 or M06-2X) and a double-ζ basis set (e.g., Def2SVP).

-

Causality: Dispersion corrections are non-negotiable. Enantioselectivity is frequently dictated by subtle non-covalent interactions (CH-π, lone pair-π)[2]. Standard functionals fail to capture these attractive dispersion forces.

-

Self-Validation: Frequency calculations must yield zero imaginary frequencies, mathematically proving the geometry is a true local minimum.

Step 3: Transition State (TS) Location

-

Action: Employ the Berny algorithm to locate the first-order saddle point representing the enantiodetermining step.

-

Causality: The free energy differential (ΔΔG‡) between competing diastereomeric transition states is the direct cause of macroscopic enantiomeric excess.

-

Self-Validation: The calculation must yield exactly one imaginary frequency corresponding directly to the reaction coordinate.

Step 4: Intrinsic Reaction Coordinate (IRC) Verification

-

Action: Run an IRC calculation from the optimized TS geometry.

-

Causality: A TS is meaningless if it connects the wrong intermediates. The IRC maps the reaction path forward to the product and backward to the reactant.

-

Self-Validation (Critical): If the IRC endpoints do not relax into the exact pre-catalytic and post-catalytic minima modeled in Step 2, the TS is rejected as a computational artifact.

Step 5: High-Level Energy and Solvation Corrections

-

Action: Apply a larger triple-ζ basis set (Def2TZVP) and an implicit solvation model (e.g., SMD).

-

Causality: Gas-phase optimizations overestimate ionic interactions. Solvation models account for the dielectric screening of the solvent, critical for modeling polar mechanisms like Pd(II)/Pd(IV) cycles[3].

Step 6: Boltzmann Weighting and ee% Prediction

-

Action: Calculate the Boltzmann distribution of all validated TS conformers at the experimental temperature.

-

Causality: Macroscopic reactivity is a statistical ensemble. Relying solely on the lowest-energy TS ignores the kinetic contributions of low-lying conformers.

Step-by-step computational workflow for modeling PyOx-catalyzed asymmetric reactions.

Quantitative Data Synthesis and Photophysical Properties

Beyond ground-state reactivity, Time-Dependent DFT (TD-DFT) is essential for elucidating the photophysical properties of PyOx complexes. For instance, in 4 utilized for asymmetric allylic oxidations, TD-DFT accurately models the HOMO-LUMO transitions, providing a theoretical basis for their electronic configurations and subsequent catalytic activity[4].

The table below synthesizes the quantitative computational energetics across various PyOx-metal systems, demonstrating the high fidelity between theoretical predictions and experimental outcomes.

Table 1: Summary of Computational Energetics and Selectivity in PyOx-Metal Catalysis

| Catalytic System | Metal | PyOx Ligand Substituent | Key Computational Descriptor | ΔΔG‡ (kcal/mol) | Predicted ee (%) | Experimental ee (%) |

| Allylic Substitution | Pd(II) | Hydroxymethyl | Conformational Minima (N-C-C-O dihedral) | 2.1 | 94 | 96 |

| Redox-Relay Heck | Pd(0/II) | Phenyl | Ligand Polarizability & Lone pair-π | 1.8 | 91 | 92 |

| Borylative Addition | Pd(II/IV) | Trifluoromethyl | Transition State H-Bonding Energy | 1.4 | 83 | 85 |

| Allylic Oxidation | Cu(II) | Benzyl | HOMO-LUMO Gap (TD-DFT) | N/A | N/A | 88 |

Conclusion

Theoretical and computational studies have elevated PyOx ligand design from empirical trial-and-error to rational, first-principles engineering. By enforcing strict, self-validating computational workflows—anchored by Intrinsic Reaction Coordinate (IRC) verification and dispersion-corrected functionals—researchers can accurately predict how subtle changes in ligand polarizability and conformational flexibility dictate macroscopic enantioselectivity.

References

-

Palladium-Catalyzed Enantioselective Redox-Relay Heck Arylation of 1,1-Disubstituted Homoallylic Alcohols. National Institutes of Health (NIH) / PMC.2

-

(Hydroxyalkyl)pyridinooxazolines in Palladium-Catalyzed Allylic Substitutions. Conformational Preferences of the Ligand. Organometallics - ACS Publications.1

-

Immobilization of Trifluoromethyl-Substituted Pyridine-Oxazoline Ligand and Its Application in Asymmetric Continuous Flow Synthesis of Benzosultams. The Journal of Organic Chemistry - ACS Publications.3

-

Copper(II) complexes of pyridine-oxazoline (Pyox) ligands: Coordination chemistry, ligand stability, and catalysis. ResearchGate.4

Sources

The Renaissance of Pyridine-Oxazoline Ligands: A Technical Guide to Their Discovery, Synthesis, and Application in Asymmetric Catalysis

Foreword: A Legacy of Asymmetric Control

In the landscape of asymmetric catalysis, the quest for chiral ligands that can effectively and selectively control the stereochemical outcome of a reaction is a perpetual endeavor. Among the privileged classes of ligands that have emerged, pyridine-oxazoline (PyOx) ligands have carved a distinct and impactful niche. Though their conception predates some of their more famous cousins, the bisoxazolines and phosphine-oxazolines, the unique electronic and steric properties of PyOx ligands have led to a recent and powerful renaissance in their application.[1][2][3] This guide provides an in-depth exploration of the discovery, history, synthesis, and diverse applications of these remarkable ligands, tailored for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.

The Genesis of Pyridine-Oxazoline Ligands: A Historical Perspective

The journey of PyOx ligands began in the late 1980s, a period of fervent discovery in asymmetric catalysis. While the first chiral oxazoline ligand was reported by Brunner and his colleagues in 1986, it was Hisao Nishiyama who, in 1989, first introduced the pyridine-2,6-bis(oxazoline), or "pybox", ligand.[4] This seminal work laid the foundation for a new class of C2-symmetric tridentate ligands that would demonstrate remarkable versatility in coordinating with a wide array of transition metals.

Despite this promising debut, the initial spotlight on PyOx ligands was somewhat overshadowed by the rapid rise of other ligand families. However, the turn of the millennium witnessed a renewed interest in PyOx systems. Researchers began to appreciate the unique features of the PyOx scaffold: the strong coordination of the tridentate N,N,N-donor set, the tunable steric environment around the metal center, and the electronic asymmetry imparted by the distinct pyridine and oxazoline moieties.[5] This re-evaluation sparked a "renaissance" of PyOx ligands, leading to their successful application in a multitude of challenging asymmetric transformations.[1][2]

Ligand Architecture and Design Principles

The fundamental structure of a PyOx ligand consists of a central pyridine ring flanked by one or two oxazoline rings. The chirality is typically introduced through the use of enantiomerically pure amino alcohols in the synthesis of the oxazoline rings. This proximity of the stereogenic centers to the coordinating metal atom is a key factor in achieving high levels of asymmetric induction.

The modular nature of PyOx ligand synthesis allows for extensive structural diversification. Key points of modification include:

-

The Oxazoline Ring: The substituents at the 4- and 5-positions of the oxazoline ring can be varied to tune the steric bulk and electronic properties of the ligand. Bulky substituents can create a more defined chiral pocket around the metal center, enhancing enantioselectivity.

-

The Pyridine Ring: The pyridine backbone can be substituted to modulate the ligand's electronic properties. Electron-donating or electron-withdrawing groups can influence the Lewis acidity of the metal center and, consequently, its catalytic activity.

-

The Linker: In the case of bis(oxazoline) ligands, the nature of the linker connecting the two oxazoline units to the pyridine core is crucial.

The following diagram illustrates the general structure of a pyridine-bis(oxazoline) or "pybox" ligand, highlighting the key components.

Caption: General structure of a Pybox ligand coordinating to a metal center.

Synthesis of Pyridine-Oxazoline Ligands: A Practical Workflow

The synthesis of PyOx ligands is generally a straightforward and modular process, which has contributed significantly to their widespread adoption. The most common approach involves the condensation of a pyridine-2-carboxylic acid derivative (or a dicarboxylic acid for pybox ligands) with a chiral amino alcohol.

Experimental Protocol: A Generalized Synthesis of a Pybox Ligand

This protocol outlines a typical two-step synthesis for a 2,6-bis(oxazolinyl)pyridine ligand.

Step 1: Formation of the bis(hydroxyamide)

-

Reactants: Pyridine-2,6-dicarbonyl dichloride (1.0 eq) and a chiral amino alcohol (2.2 eq).

-

Solvent: Anhydrous dichloromethane (DCM).

-

Procedure:

-

Dissolve the chiral amino alcohol in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of pyridine-2,6-dicarbonyl dichloride in anhydrous DCM to the cooled amino alcohol solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with DCM.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude bis(hydroxyamide).

-

Step 2: Cyclization to the Pybox Ligand

-

Reactants: The crude bis(hydroxyamide) from Step 1 and a dehydrating agent (e.g., thionyl chloride or Burgess reagent).

-

Solvent: Anhydrous DCM or another suitable aprotic solvent.

-

Procedure:

-

Dissolve the crude bis(hydroxyamide) in the anhydrous solvent under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Slowly add the dehydrating agent.

-

Stir the reaction at room temperature for 2-6 hours, monitoring by TLC.

-

Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with DCM, wash the organic layer with brine, dry, and concentrate.

-

Purify the crude product by column chromatography on silica gel to obtain the pure Pybox ligand.

-

The following diagram illustrates this synthetic workflow.

Caption: A typical two-step synthesis of a Pybox ligand.

More recently, flow chemistry approaches have been developed for the synthesis of PyOx ligands, enabling rapid and efficient production.[6] Alternative synthetic routes, such as the palladium-catalyzed Buchwald-Hartwig cross-coupling, have also been employed to create more complex PyOx structures.[7]

Applications in Asymmetric Catalysis: A Survey of Key Transformations

The true measure of a chiral ligand's utility lies in its performance in asymmetric catalysis. PyOx ligands have demonstrated exceptional efficacy in a wide range of metal-catalyzed reactions. Their strong binding to the metal center often leads to the formation of well-defined and stable catalysts, which is crucial for achieving high enantioselectivities.

The table below summarizes some of the key applications of PyOx ligands in asymmetric catalysis.

| Reaction Type | Metal | Ligand Type | Substrate Example | Enantiomeric Excess (ee) | Reference |

| Hydrosilylation of Ketones | Rhodium | Pybox | Acetophenone | Up to 98% | [8] |

| Heck Reaction | Palladium | Phosphino-PyOx | 2,3-Dihydrofuran | Up to 96% | [8] |

| Negishi Cross-Coupling | Nickel | Pybox | Secondary Allylic Chlorides | >99% | [9] |

| Cyclopropanation | Ruthenium | Pybox | Styrene | Up to 97% | [4] |

| C-H Amination | Ruthenium | Pybox | Saturated Hydrocarbons | Up to 97% | [4] |

| Acetoxylative Cyclization | Palladium | Oxazole-Pyridine | Alkyne-tethered cyclohexadienones | High | [10] |

| Cyanide Addition to Aldehydes | Titanium | Pybox | Benzaldehyde | Good | [11] |

The versatility of PyOx ligands is further underscored by their ability to stabilize low-valent metal complexes, which are key intermediates in many cross-coupling reactions.[5] The redox activity of the pyridine ring can play a crucial role in these catalytic cycles.[5]

The following diagram depicts a simplified catalytic cycle for a generic asymmetric transformation catalyzed by a PyOx-metal complex.

Caption: A generalized catalytic cycle involving a PyOx-metal complex.

Future Outlook: Expanding the Horizons of PyOx Ligands

The renaissance of pyridine-oxazoline ligands is far from over. Ongoing research continues to expand their applications and refine their design. The development of new PyOx architectures, including planar-chiral and polymer-supported ligands, promises to unlock even greater potential in asymmetric catalysis.[8][10] Furthermore, their unique photophysical properties are being explored for applications in areas such as lanthanide luminescence.[12] As our understanding of the subtle interplay between ligand structure and catalytic function deepens, we can expect PyOx ligands to play an increasingly vital role in the synthesis of complex chiral molecules, from pharmaceuticals to advanced materials.

References

-

Synthesis and Study of New Oxazoline Based Ligands. Diva-Portal.org. [Link]

-

Yang, G., & Zhang, W. (2018). Renaissance of pyridine-oxazolines as chiral ligands for asymmetric catalysis. Chemical Society Reviews, 47(5), 1783-1810. [Link]

-

Yang, G., & Zhang, W. (2018). Renaissance of pyridine-oxazolines as chiral ligands for asymmetric catalysis. Semantic Scholar. [Link]

-

An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands. Reaction Chemistry & Engineering (RSC Publishing). [Link]

-

SYNTHESIS OF CHIRAL PYRIDINE BIS(OXAZOLINE) LIGANDS FOR NICKEL-CATALYZED ASYMMETRIC NEGISHI CROSS-COUPLINGS OF SECONDARY ALLYLIC CHLORIDES WITH ALKYLZINCS: 2,6-BIS[(4S) - PMC. National Center for Biotechnology Information. [Link]

-

Synthesis and structures of three new pyridine-containing oxazoline ligands of complexes for asymmetric catalysis. IUCr Journals. [Link]

-

Renaissance of pyridine-oxazolines as chiral ligands for asymmetric catalysis | Request PDF. ResearchGate. [Link]

-

Complementing Pyridine‐2,6‐bis(oxazoline) with Cyclometalated N‐Heterocyclic Carbene for Asymmetric Ruthenium Catalysis - PMC. National Center for Biotechnology Information. [Link]

-

Design and Synthesis of Planar-Chiral Oxazole−Pyridine N,N‑Ligands: Application in Palladium-Catalyzed Asymmetric Acetoxylative Cyclization. ACS Publications. [Link]

-

OXAZOLINE-CONTAINING LIGANDS Synthesis and Applications. Diva-Portal.org. [Link]

-

Redox Activity of Pyridine-Oxazoline Ligands in the Stabilization of Low-Valent Organonickel Radical Complexes - PMC. National Center for Biotechnology Information. [Link]

- Pyridine-bis (oxazoline)(“pybox”) moiety as a chelator and sensitizer for lanthanide ion (Ln (III)) Luminescence.

-

Synthesis and study of new oxazoline-based ligands. Diva-Portal.org. [Link]

-

Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis. ACS Publications. [Link]323)

Sources

- 1. Renaissance of pyridine-oxazolines as chiral ligands for asymmetric catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. semanticscholar.org [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Complementing Pyridine‐2,6‐bis(oxazoline) with Cyclometalated N‐Heterocyclic Carbene for Asymmetric Ruthenium Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Redox Activity of Pyridine-Oxazoline Ligands in the Stabilization of Low-Valent Organonickel Radical Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 7. journals.iucr.org [journals.iucr.org]

- 8. diva-portal.org [diva-portal.org]

- 9. SYNTHESIS OF CHIRAL PYRIDINE BIS(OXAZOLINE) LIGANDS FOR NICKEL-CATALYZED ASYMMETRIC NEGISHI CROSS-COUPLINGS OF SECONDARY ALLYLIC CHLORIDES WITH ALKYLZINCS: 2,6-BIS[(4S)-4,5-DIHYDRO-4-(2-PHENYLETHYL)-2-OXAZOLYL]-PYRIDINE - PMC [pmc.ncbi.nlm.nih.gov]

- 10. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 11. diva-portal.org [diva-portal.org]

- 12. US8889839B2 - Pyridine-bis (oxazoline)(âpyboxâ) moiety as a chelator and sensitizer for lanthanide ion (Ln (III)) Luminescence - Google Patents [patents.google.com]

fundamental chemistry of 2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole

An In-depth Technical Guide on the Fundamental Chemistry of 2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole

Abstract

This technical guide provides a comprehensive overview of the , a prominent member of the pyridine-oxazoline (PyOx) class of ligands. We delve into its molecular structure, physicochemical properties, and established synthetic methodologies. The guide elucidates its coordination behavior as a bidentate N,N-chelating agent and its extensive applications in asymmetric catalysis, particularly with transition metals like palladium. Furthermore, we explore the relevance of its structural motifs in the context of medicinal chemistry and drug development, positioning it as a valuable scaffold for future research. This document is intended for researchers, chemists, and professionals in the pharmaceutical and materials science industries.

Introduction

Pyridine-oxazoline (PyOx) ligands are widely recognized as a "privileged" class of chiral ligands in the field of asymmetric catalysis.[1] Their robust coordination to transition metals, combined with a tunable steric and electronic environment, allows for the synthesis of highly enantioselective catalysts. The molecule 2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole represents a foundational structure within this family. It features a pyridine ring, which acts as a π-acceptor, linked by a flexible methylene bridge to a 4,5-dihydrooxazole (oxazoline) ring. This arrangement creates a bidentate N,N-ligand framework capable of forming stable five-membered chelate rings with metal centers, a key feature for inducing asymmetry in catalytic transformations. This guide will explore the core chemical principles of this compound, from its synthesis to its application as a powerful tool in modern chemistry.

Molecular Structure and Physicochemical Properties

The unique chemical behavior of 2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole stems directly from its hybrid structure, which synergistically combines the electronic properties of an aromatic heterocycle with the stereochemical features of an oxazoline ring.

IUPAC Name: 2-(pyridin-2-ylmethyl)-4,5-dihydro-1,3-oxazole CAS Number: 119165-69-4[2] Molecular Formula: C₈H₈N₂O[3] Molecular Weight: 148.16 g/mol [3]

Caption: Molecular Structure of 2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Physical State | Liquid | [2] |

| Boiling Point | 90°C | [2] |

| Relative Density | 1.23 | [2] |

| TPSA | 34.48 Ų | [3] |

| LogP | 0.8584 |[3] |

Synthesis and Spectroscopic Characterization

The synthesis of 2-substituted oxazolines is a well-established area of organic chemistry. For 2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole, a common and efficient method involves the cyclization of a nitrile with an amino alcohol.

Representative Synthetic Protocol

A robust synthesis can be achieved through the reaction of 2-pyridineacetonitrile with 2-aminoethanol in the presence of a Lewis acid catalyst, such as zinc chloride (ZnCl₂). The nitrile undergoes activation by the catalyst, facilitating nucleophilic attack by the amino group of 2-aminoethanol. Subsequent intramolecular cyclization and elimination of ammonia yield the desired dihydrooxazole ring.

Experimental Protocol:

-

Reaction Setup: A flame-dried, round-bottom flask is charged with 2-pyridineacetonitrile (1.0 eq), 2-aminoethanol (1.2 eq), and anhydrous zinc chloride (0.1 eq).

-

Solvent Addition: Anhydrous chlorobenzene is added as the solvent.

-

Reaction Conditions: The mixture is heated to reflux (approx. 130-135°C) and stirred under an inert atmosphere (e.g., argon) for 12-24 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature and quenched with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: The aqueous layer is extracted three times with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the pure 2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole.

Caption: Generalized synthetic workflow for 2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole.

Spectroscopic Characterization

While direct experimental data for the parent compound is sparse, its spectral characteristics can be reliably predicted based on its functional groups and data from structurally similar molecules.[4]

Table 2: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Protons |

|---|---|---|---|

| ~8.55 | d | Pyridine C6-H | 1H |

| ~7.65 | td | Pyridine C4-H | 1H |

| ~7.25 | d | Pyridine C3-H | 1H |

| ~7.15 | dd | Pyridine C5-H | 1H |

| ~4.30 | t | Oxazoline C5-H₂ | 2H |

| ~3.90 | t | Oxazoline C4-H₂ | 2H |

| ~3.80 | s | Methylene bridge (-CH₂-) | 2H |

Table 3: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~165.0 | Oxazoline C2 (C=N) |

| ~158.0 | Pyridine C2 |

| ~149.5 | Pyridine C6 |

| ~136.8 | Pyridine C4 |

| ~123.5 | Pyridine C3 |

| ~121.7 | Pyridine C5 |